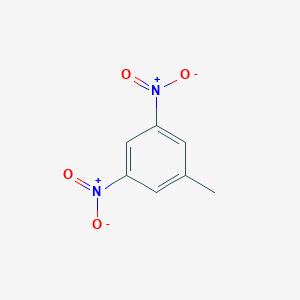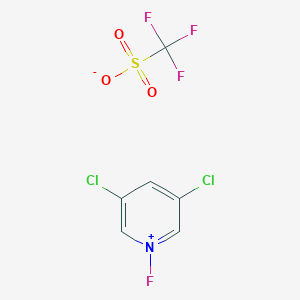
1-Fluoro-3,5-dichloropyridinium triflate
Übersicht
Beschreibung
“1-Fluoro-3,5-dichloropyridinium triflate” is a chemical compound with the molecular formula C6H3Cl2F4NO3S . It is also known by other names such as N-fluoro-3,5-dichloropyridinium triflate and 3,5-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate .
Molecular Structure Analysis
The molecular weight of “1-Fluoro-3,5-dichloropyridinium triflate” is 316.06 g/mol . The InChI string representation of its structure isInChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-1-5 (7)3-9 (8)2-4;2-1 (3,4)8 (5,6)7/h1-3H; (H,5,6,7)/q+1;/p-1 . Chemical Reactions Analysis
“1-Fluoro-3,5-dichloropyridinium triflate” is a versatile reagent used for the transformation of thioglycosides into ο-glycoside, glycosyl azide, and sulfoxide . It is also used in electrolytic partial fluorination and diastereoselective anodic fluorination .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Fluoro-3,5-dichloropyridinium triflate” include a molecular weight of 316.06 g/mol . It has 0 hydrogen bond donor count and 7 hydrogen bond acceptor count . The exact mass is 314.9146822 g/mol .Wissenschaftliche Forschungsanwendungen
Fluorination of Aromatic Substrates : A related compound, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, has been identified as a useful reagent for the quantitative fluorination of aromatic substrates like benzene, chlorobenzene, and nitrobenzene (Banks et al., 2003).
Fluorination of Sulfides : N-Fluoropyridinium triflates, similar in structure to the compound , are effective in fluorinating various sulfides under mild conditions, leading to α-fluoro sulfides which can be easily prepared as sulfoxides or sulfones (Umemoto & Tomizawa, 1986).
Synthesis of Novel Ethers and Amides : Trifluoromethanesulfonates are used in synthesizing novel ethers and amides, indicating potential pharmaceutical and biotechnological applications (Beard et al., 1973).
Sensing of Fluoride Ions : Pyridinium boranes, which are structurally related, have been used to sense fluoride ions in water/chloroform mixtures by causing a yellow color change, indicating applications in chemical sensing (Wade & Gabbaï, 2009).
Fluoro-Polyimides Synthesis : Soluble fluoro-polyimides synthesized from related compounds have shown excellent thermal stability and high hygrothermal stability, relevant for advanced material applications (Xie et al., 2001).
Medicinal Chemistry Applications : A study demonstrates the direct perfluoroalkylation of uracils, cytosines, and pyridinones through a visible-light-induced pathway, showing potential in medicinal chemistry (Huang et al., 2018).
Ortho-Fluorination in Medicinal Chemistry : Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, using NMP as a promoter, suggests a versatile method for functional group conversion in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTJMYZXBGCMIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369166 | |
| Record name | 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107264-06-2 | |
| Record name | 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-1-fluoropyridinium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

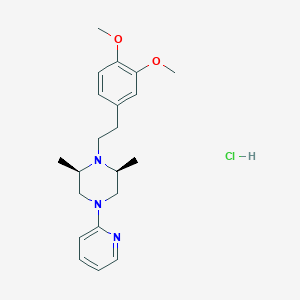
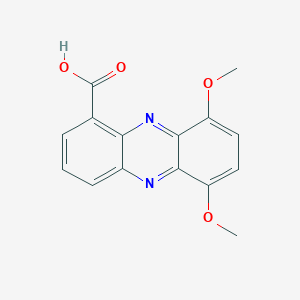
![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)

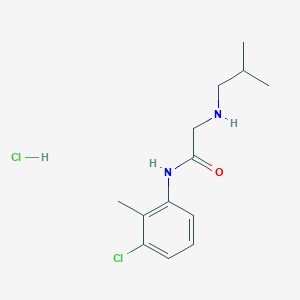
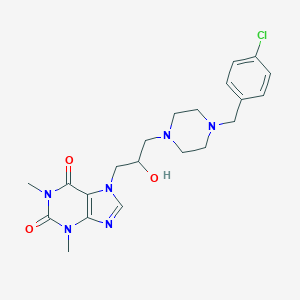
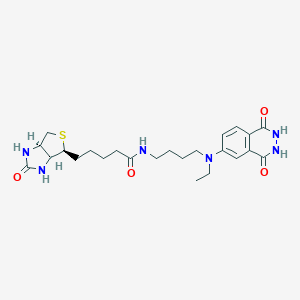

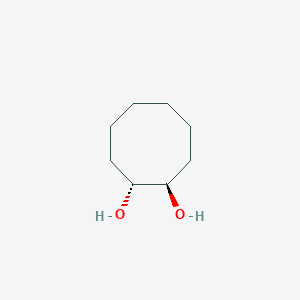
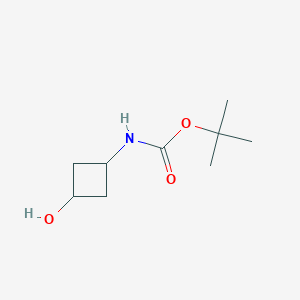


![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
